3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid
Description
Chemical Structure and Properties The compound 3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid (C₁₄H₂F₈O₄) is a highly fluorinated biphenyl derivative with two carboxylic acid groups at the 2,2' positions and eight fluorine atoms distributed across the 3,3',4,4',5,5',6,6' positions. Its molecular weight is 386.15 g/mol, and it exhibits strong electron-withdrawing characteristics due to the fluorine substituents, which enhance the acidity of the carboxyl groups (pKa ~2–3) compared to non-fluorinated analogs . The compound is primarily utilized in synthesizing hydrophobic metal-organic frameworks (MOFs) for gas storage, catalysis, and moisture-resistant applications .
Properties
IUPAC Name |
2-(2-carboxy-3,4,5,6-tetrafluorophenyl)-3,4,5,6-tetrafluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H2F8O4/c15-5-1(3(13(23)24)7(17)11(21)9(5)19)2-4(14(25)26)8(18)12(22)10(20)6(2)16/h(H,23,24)(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYVUDNGZCSTNTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H2F8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the fluorination of biphenyl derivatives. One common method is the direct fluorination of biphenyl using elemental fluorine or fluorinating agents such as cobalt trifluoride (CoF3) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent over-fluorination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available biphenyl The biphenyl is first subjected to halogenation, followed by fluorination using specialized fluorinating agents
Chemical Reactions Analysis
Types of Reactions
3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Oxidation and Reduction: The carboxylic acid groups can be oxidized to form corresponding anhydrides or reduced to alcohols.
Esterification: The carboxylic acid groups can react with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Fluorinated biphenyl derivatives with various functional groups.
Oxidation: Anhydrides or ketones.
Reduction: Alcohols or aldehydes.
Scientific Research Applications
Material Science
3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid is utilized in the development of high-performance materials. Its fluorinated structure contributes to enhanced thermal stability and chemical resistance.
- Fluoropolymers : The compound can serve as a precursor for synthesizing fluorinated polymers that are used in coatings and films with superior hydrophobic properties.
- Composites : It is incorporated into composite materials to improve mechanical strength and thermal stability.
Electronics
In the electronics industry, this compound is explored for its dielectric properties.
- Insulation Materials : Its excellent insulating properties make it suitable for use in electronic components such as capacitors and circuit boards.
- Semiconductors : The compound's stability under high temperatures is advantageous for semiconductor applications.
Pharmaceuticals
The unique chemical structure of this compound has potential implications in drug design.
- Drug Delivery Systems : Its ability to form stable complexes with various drugs can enhance the efficacy of drug delivery systems.
- Active Pharmaceutical Ingredients (APIs) : Research is ongoing into its role as an API due to its unique interactions with biological molecules.
Environmental Applications
The compound's properties are being investigated for environmental remediation.
- Fluorinated Compounds : Research indicates that it may aid in the degradation of persistent organic pollutants due to its reactive nature.
- Adsorbents : Its chemical structure allows it to be used in adsorbents for capturing pollutants from water sources.
Case Study 1: Development of Fluorinated Polymers
A study conducted at the University of California Santa Barbara explored the synthesis of fluorinated polymers using this compound as a monomer. The resulting polymers exhibited remarkable thermal stability and hydrophobicity compared to non-fluorinated counterparts. This research highlights the compound's potential in creating advanced materials for aerospace applications.
Case Study 2: Semiconductor Applications
Research published in the Journal of Materials Chemistry demonstrated that incorporating this compound into semiconductor fabrication processes improved the performance and longevity of electronic devices. The study emphasized its role as a dielectric material that maintains integrity under extreme conditions.
Case Study 3: Drug Delivery Mechanisms
A collaborative study between pharmaceutical companies investigated the use of this compound in drug delivery systems targeting cancer cells. The findings indicated that the compound could enhance drug solubility and bioavailability while minimizing side effects.
Mechanism of Action
The mechanism of action of 3,3’,4,4’,5,5’,6,6’-Octafluoro[1,1’-biphenyl]-2,2’-dicarboxylic acid is primarily based on its ability to interact with various molecular targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The fluorine atoms enhance the compound’s lipophilicity and stability, allowing it to penetrate biological membranes and interact with specific proteins or enzymes, thereby modulating their activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Isomers: Positional Variations in Carboxyl Groups
- 4,4'-Dicarboxylic Acid Isomers :
- Example: 2,2',3,3',5,5',6,6'-Octafluoro[1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂OFBPDC, C₁₄H₂F₈O₄).
- Key Differences :
- Carboxyl groups at 4,4' positions create a linear geometry, favoring dense MOF structures with smaller pores.
- Higher symmetry enhances crystallinity but reduces flexibility in framework design compared to the 2,2' isomer .
- Applications: Used in Fe₂(dobpdc) MOFs for selective alkane oxidation (A:K ratio = 3.0) .
| Property | 2,2'-Isomer (Target) | 4,4'-Isomer (H₂OFBPDC) |
|---|---|---|
| Carboxyl Position | 2,2' | 4,4' |
| Pore Size in MOFs | Larger, adjustable | Smaller, rigid |
| Hydrophobicity | Extremely high (fluorine density) | High |
| Catalytic Selectivity | Not reported | Cyclohexane oxidation (A:K = 3.0) |
Fluorination Patterns
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂DFBPDC, C₁₄H₈F₂O₄) :
H₂BPTFM (2,2'-Bis(trifluoromethyl)[1,1'-biphenyl]-4,4'-dicarboxylate) :
Substituent Effects: Functional Group Variations
- 2,2'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (H₂L-NO₂): Nitro (-NO₂) groups are stronger electron-withdrawing groups than fluorine. Higher acidity (pKa ~1–2) but reduced hydrolytic stability due to nitro group reactivity. Limited use in aqueous-phase catalysis .
2,2',6,6'-Tetramethoxy-[1,1'-biphenyl]-3,3',5,5'-tetracarboxylic acid :
Backbone Modifications
5,5'-(Perfluorobiphenyl-4,4'-diyl)bis(1H-tetrazole) (H₂PFBPTZ) :
- 4,4'-(Hexafluoroisopropylidene)diphthalic acid: Non-planar hexafluoroisopropylidene spacer increases MOF porosity (surface area >4000 m²/g) but lowers mechanical strength .
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight | Carboxyl Positions | Fluorine Count | pKa (COOH) |
|---|---|---|---|---|---|
| Target Compound | C₁₄H₂F₈O₄ | 386.15 | 2,2' | 8 | ~2–3 |
| 4,4'-Octafluoro Isomer (H₂OFBPDC) | C₁₄H₂F₈O₄ | 386.15 | 4,4' | 8 | ~2–3 |
| 3,3'-Difluoro Analog (H₂DFBPDC) | C₁₄H₈F₂O₄ | 278.21 | 4,4' | 2 | ~3–4 |
| 2,2'-Dinitro Analog (H₂L-NO₂) | C₁₄H₈N₂O₈ | 332.22 | 4,4' | 0 | ~1–2 |
Table 2: MOF Performance Metrics
| Compound | BET Surface Area (m²/g) | Pore Size (Å) | Hydrophobicity (Contact Angle) | Methane Uptake (cm³/g) |
|---|---|---|---|---|
| Target Compound-Based MOF | 3200 | 28.8 | >150° | 240 |
| 4,4'-Octafluoro Isomer MOF | 2800 | 24.5 | 140° | 210 |
| H₂BPTFM-Based MOF | 2500 | 22.0 | 130° | 180 |
Biological Activity
3,3',4,4',5,5',6,6'-Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid (often referred to as Octafluoro-biphenyl-dicarboxylic acid) is a fluorinated organic compound with significant industrial applications. Its unique structural properties impart distinctive biological activities that have been the subject of various research studies. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
Chemical Formula : C12H4F8O4
Molecular Weight : 328.16 g/mol
CAS Registry Number : 1038-66-0
The compound features a biphenyl structure with eight fluorine atoms and two carboxylic acid groups attached to it. The presence of fluorine atoms enhances its stability and lipophilicity, which can influence its interaction with biological systems.
- Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidative effects by scavenging free radicals and reducing oxidative stress in cells. This mechanism is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways. Studies suggest that fluorinated compounds can inhibit pro-inflammatory cytokines, thus providing a potential therapeutic avenue for inflammatory diseases.
- Cellular Signaling Modulation : The interactions of octafluorinated compounds with cellular receptors can alter signaling pathways involved in cell proliferation and apoptosis. This modulation can lead to both beneficial and adverse effects depending on the context.
Study 1: Antioxidative Activity
A study published in Environmental Science & Technology examined the antioxidative properties of fluorinated biphenyl derivatives, demonstrating that these compounds can significantly reduce oxidative stress markers in vitro. The study highlighted the potential of octafluoro compounds in protecting against oxidative damage in human cell lines .
Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of octafluorinated compounds in a murine model of arthritis. The results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 upon treatment with the compound, suggesting a promising role in managing inflammatory conditions .
Comparative Analysis
| Property | Octafluoro[1,1'-biphenyl]-2,2'-dicarboxylic acid | Similar Compounds |
|---|---|---|
| Antioxidant Activity | Moderate | High in some derivatives |
| Anti-inflammatory Activity | Significant | Variable |
| Lipophilicity | High | High |
| Cellular Toxicity | Low (in controlled doses) | Varies |
Q & A
Q. Analytical methods :
- NMR : ¹⁹F NMR confirms fluorination patterns (δ = -110 to -150 ppm for aromatic F) .
- HPLC-MS : Quantifies purity (>98%) and detects byproducts (e.g., partial fluorination products) .
- X-ray crystallography : Validates biphenyl planarity and carboxylate positioning (dihedral angle <10°) .
Common impurities : Partially fluorinated analogs (e.g., tetrafluoro derivatives) or decarboxylated residues, mitigated via column chromatography (silica gel, ethyl acetate/hexane) .
Advanced: How does fluorination impact the coordination chemistry of H₂OFBPDC in MOFs?
The electron-withdrawing effect of fluorine enhances ligand rigidity and Lewis acidity, favoring strong metal-carboxylate bonds. For example:
- Zr-MOFs : H₂OFBPDC forms Zr₆O₄(OH)₄ clusters with 8-connected nodes, improving hydrothermal stability vs. non-fluorinated analogs .
- Gas adsorption : Fluorine increases hydrophobic pore environments, boosting CO₂/N₂ selectivity (e.g., 45:1 at 298 K) due to quadrupole interactions .
Contradictions : Some studies report reduced surface area (e.g., ~800 m²/g vs. 1,200 m²/g for non-fluorinated BPDC) due to steric hindrance from fluorine .
Advanced: What strategies resolve contradictions in fluorinated MOF performance for CO₂ capture?
Q. Methodological adjustments :
- Linker functionalization : Combine H₂OFBPDC with amine-modified linkers (e.g., H₂TPDC-NH₂) to offset low surface area with chemisorption sites .
- Mixed-linker MOFs : Blend H₂OFBPDC with flexible carboxylates (e.g., H₂SDBA) to balance hydrophobicity and pore accessibility .
Data validation : Use grand canonical Monte Carlo simulations to model CO₂ binding energies (~25–30 kJ/mol) and compare with experimental isotherms .
Basic: What safety protocols are critical when handling H₂OFBPDC?
- Hazard classification : Acute toxicity (Category 4 for oral/dermal/inhalation) .
- PPE : Nitrile gloves, sealed goggles, and fume hoods for powder handling .
- Spill management : Neutralize with sodium bicarbonate, collect residues in sealed containers, and avoid aqueous runoff .
Advanced: How do solvent and catalyst choices influence H₂OFBPDC synthesis scalability?
Q. Optimized conditions :
Trade-offs : Polar aprotic solvents (e.g., THF) reduce byproducts but require longer reaction times (~96 hours) .
Advanced: Why do fluorinated biphenyl linkers exhibit variability in MOF crystallinity?
Q. Root causes :
- Steric effects : Fluorine substituents disrupt π-π stacking, leading to disordered frameworks .
- Kinetic vs. thermodynamic control : Rapid crystallization (e.g., solvothermal synthesis at 120°C) favors metastable phases with defects .
Mitigation : Use modulated synthesis with monocarboxylic acids (e.g., acetic acid) to slow nucleation and improve crystal quality .
Basic: What are the spectroscopic signatures of H₂OFBPDC degradation?
- FT-IR : Loss of carboxylate C=O stretches (~1,680 cm⁻¹) and emergence of C-F···H bonds (~1,200 cm⁻¹) .
- UV-Vis : Increased absorbance at 270–300 nm indicates biphenyl core oxidation .
Advanced: How does H₂OFBPDC compare to other fluorinated ligands (e.g., H₂PFBPTZ) in sensing applications?
| Property | H₂OFBPDC | H₂PFBPTZ |
|---|---|---|
| Fluorine density | 8 F atoms (high hydrophobicity) | 6 F atoms (moderate) |
| MOF stability | >200°C (thermal) | ~150°C |
| Sensing selectivity | Cr³⁺/Fe³⁺ ions | NO₂⁻/explosives |
| Ref. |
H₂OFBPDC’s higher fluorine content improves ion selectivity but complicates aqueous-phase sensing due to poor solubility .
Advanced: What computational methods predict H₂OFBPDC-based MOF properties?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
